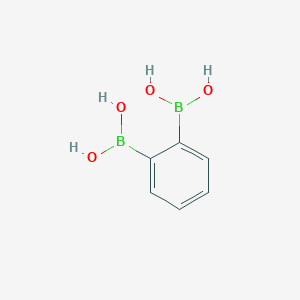

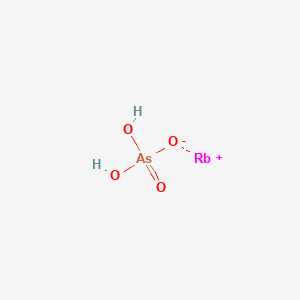

1,2-Phenylenediboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2-phenylenediboronic acid and its derivatives primarily involves palladium-catalyzed coupling reactions, such as the Suzuki coupling. These methods yield structurally homogeneous products and allow for the incorporation of various functional groups, enhancing the compound's utility in organic synthesis (Rehahn, Schlüter, Wegner, & Feast, 1989).

Molecular Structure Analysis

The molecular and crystal structures of phenylenediboronic acids have been elucidated through X-ray diffraction methods. These studies reveal the presence of hydrogen-bonded dimers and the formation of ribbon motifs within the crystal lattice, indicating a complex interplay of intermolecular interactions that influence the compound's stability and reactivity (Adamczyk-Woźniak et al., 2019).

Chemical Reactions and Properties

1,2-Phenylenediboronic acid participates in various chemical reactions, including the formation of coordination complexes and polymerization processes. It serves as a key precursor in the synthesis of polymers and metal-organic frameworks, demonstrating its versatility in forming complex structures with potential applications in materials science (Plabst & Bein, 2009).

Physical Properties Analysis

The physical properties of 1,2-phenylenediboronic acid, such as its thermal behavior and solubility, are closely related to its molecular structure. The presence of boronic acid groups influences its solubility in various solvents, making it an important compound for applications requiring specific solubility characteristics. Its thermal stability is also of interest for its potential use in high-temperature applications (Álvaro, Ferrer, García, & Leyva, 2004).

Chemical Properties Analysis

The chemical properties of 1,2-phenylenediboronic acid, such as its acidity and reactivity towards various substrates, are fundamental for its role in organic synthesis. Studies have shown that the presence of fluorine atoms in the molecule can significantly influence its acidity and the stability of its derivatives, making these compounds useful as reagents in organic synthesis and catalysis (Durka et al., 2014).

Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : 1,2-Phenylenediboronic acid and its derivatives have been investigated as potential β-lactamase inhibitors . These compounds could be used to combat antibiotic resistance by inhibiting the enzymes that degrade β-lactam antibiotics.

- Methods of Application : Over 30 compounds, including para-, meta-, and ortho-phenylenediboronic acids, ortho-substituted phenylboronic acids, benzenetriboronic acids, di- and triboronated thiophenes, and pyridine derivatives were synthesized and tested for their inhibitory activity .

- Results or Outcomes : The highest activity against KPC-type carbapenemases was found for ortho-phenylenediboronic acid 3a, which at the concentration of 8/4 mg/L reduced carbapenems’ MICs up to 16/8-fold, respectively .

Application in Material Engineering

- Scientific Field : Material Engineering .

- Summary of the Application : 1,2-Phenylenediboronic acid is used in the synthesis of new materials .

- Methods of Application : The compound is used in the synthesis of new materials, with its properties being investigated through experimental and theoretical methods .

- Results or Outcomes : The compound reveals a two-step acid–base equilibrium with different pKa values. TGA and DSC measurements show a typical dehydration reaction with formation of boroxine .

Application in Organic Synthesis

- Scientific Field : Organic Synthesis .

- Summary of the Application : 1,2-Phenylenediboronic acid is used as a reagent in various organic reactions .

- Methods of Application : The compound is used in externally initiated Kumada catalyst-transfer polycondensation, Suzuki-Miyaura cross-coupling reactions, energy transfer processes in optoelectronic devices, palladium-catalyzed sequential alkenylation and conjugate addition reactions, and Scholl cyclizations .

- Results or Outcomes : The specific outcomes depend on the particular reaction, but in general, 1,2-Phenylenediboronic acid is a versatile reagent that enables a variety of transformations .

Zukünftige Richtungen

The glucose-sensitive self-adjusting drug delivery system simulates the physiological model of the human pancreas-secreting insulin and then precisely regulates the release of hypoglycemic drugs and controls the blood sugar . Therefore, it has good application prospects in the treatment of diabetes .

Eigenschaften

IUPAC Name |

(2-boronophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8B2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRVXVDQQOVOIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1B(O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8B2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623233 |

Source

|

| Record name | 1,2-Phenylenediboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Phenylenediboronic acid | |

CAS RN |

13506-83-7 |

Source

|

| Record name | B,B′-1,2-Phenylenebis[boronic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13506-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Phenylenediboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)

![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)